

Unveiling the Anticonvulsant Potential of Co 102862 (V102862): A Technical Guide

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Compound of Interest		
Compound Name:	Co 102862	
Cat. No.:	B1669277	Get Quote

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Abstract

Co 102862, also identified as V102862 with the chemical name 4-(4-

Fluorophenoxy)benzaldehyde semicarbazone, has emerged as a promising anticonvulsant agent with a potent and broad-spectrum profile in preclinical studies. This technical guide provides an in-depth analysis of the core anticonvulsant properties of **Co 102862**, focusing on its mechanism of action, quantitative efficacy data, and the detailed experimental protocols used for its characterization. The primary mechanism underlying its anticonvulsant activity is the state-dependent blockade of voltage-gated sodium channels (VGSCs), with a pronounced selectivity for the inactivated state of the channel. This document consolidates the key quantitative data into structured tables for comparative analysis and presents detailed methodologies for the pivotal experiments cited. Furthermore, mandatory visualizations of signaling pathways and experimental workflows are provided using the DOT language to facilitate a comprehensive understanding of this compound's pharmacological profile.

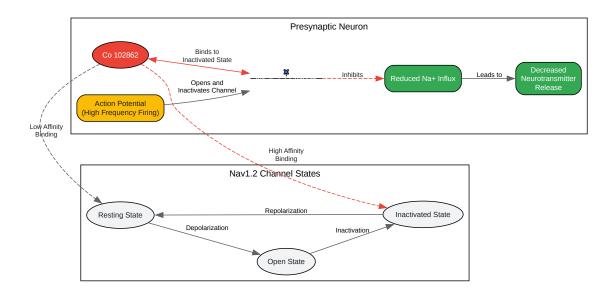
Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Co 102862 exerts its anticonvulsant effects primarily through the potent and state-dependent inhibition of voltage-gated sodium channels.[1][2] This mechanism is crucial for controlling neuronal hyperexcitability, a hallmark of epileptic seizures. The compound exhibits a



significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[1][2] This preferential binding to the inactivated state ensures that **Co 102862** is more effective at blocking channels in rapidly firing neurons, which are characteristic of seizure activity, while having a lesser effect on neurons firing at a normal physiological rate.

The primary target of **Co 102862** has been identified as the rat brain type IIA sodium channel isoform (rNav1.2), a major sodium channel α subunit in hippocampal neurons.[1] Studies using whole-cell patch-clamp techniques on both native rat hippocampal neurons and human embryonic kidney (HEK-293) cells stably expressing rNav1.2 channels have elucidated the specifics of this interaction.[1][2]



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Mechanism of action of **Co 102862** on voltage-gated sodium channels.



Quantitative Data

The anticonvulsant properties of **Co 102862** have been quantified through both in vitro electrophysiological studies and in vivo animal models of epilepsy.

Table 1: In Vitro Potency of Co 102862 on Voltage-Gated Sodium Channels

This table summarizes the dissociation constants (KD) of **Co 102862** for the resting (KR) and inactivated (KI) states of sodium channels, highlighting its state-dependent affinity.

Cell Type	Channel Type	KR (µM)	ΚΙ (μΜ)	Reference
Rat Hippocampal Neurons	Native Na+ Channels	>15	~0.6	[1]
HEK-293 Cells	Recombinant rNav1.2	~30	~0.4	[1]

Table 2: In Vivo Anticonvulsant Efficacy of Co 102862

This table presents the median effective dose (ED50) of **Co 102862** in two standard rodent models of epilepsy, the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models are indicative of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.



Animal Model	Species	Route of Administration	ED50 (mg/kg)	Reference
Maximal Electroshock (MES)	Mouse	Oral	9.7	[2]
Maximal Electroshock (MES)	Rat	Oral	4.8	[2]
Subcutaneous Pentylenetetrazol (scPTZ)	Mouse	Oral	13	[2]

Experimental Protocols In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The state-dependent blockade of sodium channels by **Co 102862** was characterized using the whole-cell patch-clamp technique.

- Rat Hippocampal Neurons: Acutely dissociated from the hippocampi of 1-3 day old rat pups.
- HEK-293 Cells: Stably transfected to express the rat brain type IIA Na+ channel α subunit (rNav1.2).
- External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
- Cells were voltage-clamped at a holding potential of -90 mV.
- To assess the affinity for the resting state (KR), brief depolarizing pulses to 0 mV were applied from a hyperpolarized holding potential (-100 mV or -120 mV) where most channels are in the resting state.

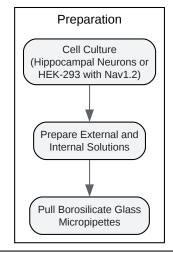


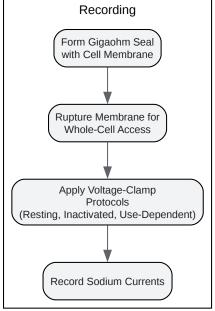


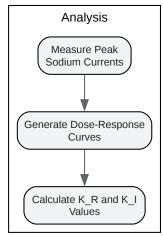


- To determine the affinity for the inactivated state (KI), a long depolarizing prepulse (e.g., to -20 mV for 500 ms) was used to induce inactivation, followed by a brief test pulse to 0 mV.
- Use-dependent block was evaluated by applying a train of depolarizing pulses at various frequencies (e.g., 1 to 10 Hz).
- Data were acquired and analyzed to determine the concentration-dependent inhibition of Na+ currents and calculate the dissociation constants.

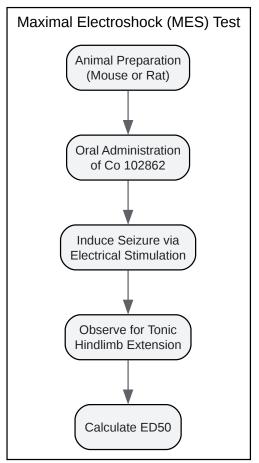


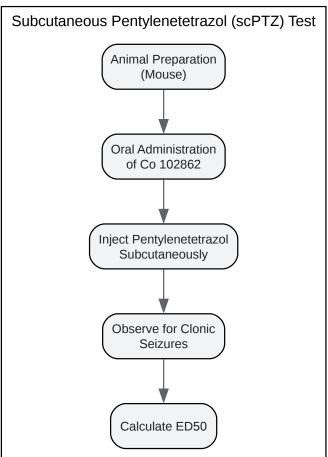












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